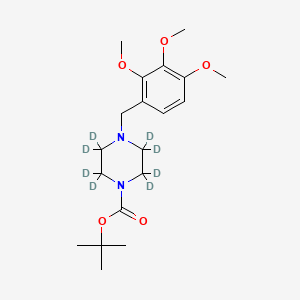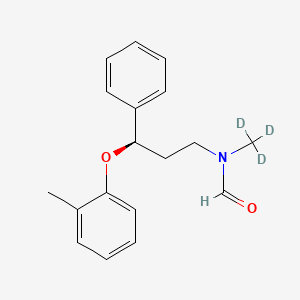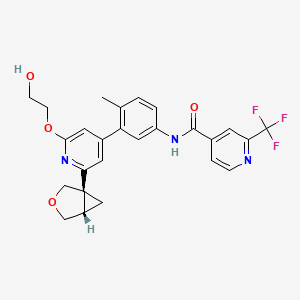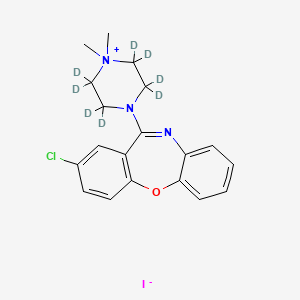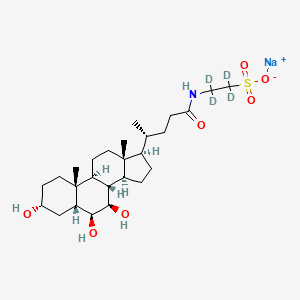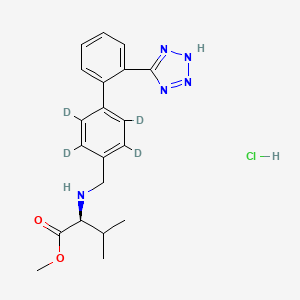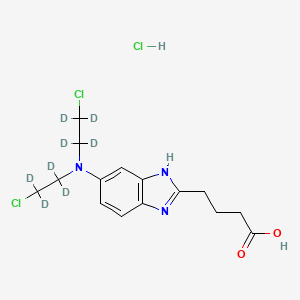
Pramocaine-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pramocaine-d8 (hydrochloride) is a deuterated form of pramocaine hydrochloride, a topical anesthetic and antipruritic agent. It is used in various dermatological and anorectal/anogenital conditions, including minor cuts, burns, insect bites, hives, rashes due to poison ivy exposure, and hemorrhoids . The deuterated version, Pramocaine-d8, is often used in scientific research to study the pharmacokinetics and metabolism of pramocaine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pramocaine hydrochloride involves several key steps:
Ether Formation: The reaction between hydroquinone and 1-bromobutane under alkaline conditions produces 4-butoxyphenol.
Alkylation: The intermediate 4-butoxyphenol is then reacted with 3-chloropropylmorpholine to yield pramocaine.
Salification: The final step involves converting pramocaine to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Reaction Setup: Using large reaction vessels and maintaining strict temperature control.
Purification: Employing techniques such as extraction, washing, drying, and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Pramocaine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Pramocaine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert pramocaine to its reduced forms.
Substitution: Pramocaine can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pramocaine derivatives.
Applications De Recherche Scientifique
Pramocaine-d8 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of pramocaine.
Biology: Employed in biological studies to investigate the effects of pramocaine on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of pramocaine.
Industry: Applied in the development of new formulations and products containing pramocaine for topical use
Mécanisme D'action
Pramocaine-d8 (hydrochloride) exerts its effects by inhibiting voltage-gated sodium channels on neurons. This inhibition decreases sodium permeability into the cell, stabilizing the neuronal membrane and preventing ionic fluctuations needed for depolarization. As a result, the initiation and conduction of nerve impulses are blocked, leading to numbness and relief from pain and itching .
Comparaison Avec Des Composés Similaires
Procaine: Another local anesthetic used for anesthesia, peripheral nerve block, and spinal nerve block.
Lidocaine: A widely used local anesthetic and antiarrhythmic drug.
Benzocaine: A local anesthetic commonly used in over-the-counter products for pain relief.
Comparison: Pramocaine-d8 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic studies. Compared to procaine, lidocaine, and benzocaine, pramocaine has a distinct chemical structure that provides specific advantages in terms of stability and efficacy in topical applications .
Propriétés
Formule moléculaire |
C17H28ClNO3 |
|---|---|
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
4-[3-(4-butoxyphenoxy)propyl]-2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i10D2,11D2,14D2,15D2; |
Clé InChI |
SYCBXBCPLUFJID-SKRVRLBVSA-N |
SMILES isomérique |
[2H]C1(C(OC(C(N1CCCOC2=CC=C(C=C2)OCCCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


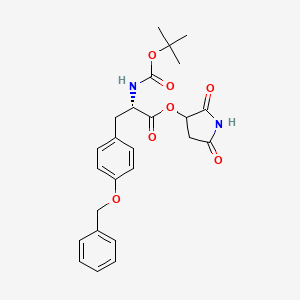

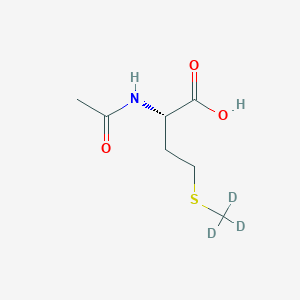
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
